molecular formula C5H5N B045745 Pyridine-15N CAS No. 34322-45-7

Pyridine-15N

Cat. No. B045745
CAS RN: 34322-45-7
M. Wt: 80.09 g/mol
InChI Key: JUJWROOIHBZHMG-PTQBSOBMSA-N
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Description

Synthesis Analysis

The synthesis of pyridine-15N compounds involves a variety of methods. A general, one-step, high-yield synthesis of 15N-1 nicotinamide from 15N ammonia with 1-N-(2,4-dinitrobenzene)-3-carbamoyl-pyridinium chloride has been reported, which is applicable to a wide variety of 15N labeled pyridine heterocycles (Oppenheimer, Matsunaga, & Kam, 1978). Additionally, the synthesis of 15N‐labelled 3,5‐dimethylpyridine was achieved through a two-step process, demonstrating the versatility of synthetic approaches for labeling pyridine compounds with 15N (Schubert, Limbach, & Elguero, 2019).

Molecular Structure Analysis

The molecular structure of pyridine-15N compounds is elucidated using various techniques including X-ray crystallography and NMR spectroscopy. The study of pyridine-based macrocycles containing nitrogen, oxygen, and sulfur revealed detailed insights into their molecular and crystal structures, highlighting the versatility of pyridine-15N in forming complex architectures (Casabó et al., 1991).

Chemical Reactions and Properties

Pyridine-15N compounds participate in a variety of chemical reactions, demonstrating unique reactivity patterns. The preparation of pyridine derivatives labeled with 15N through the reaction of pyrylium salts with 15NH4Cl showcases their reactivity and the potential for studying acid-base interactions on solid acid catalysts using 15N NMR (Farcasiu & Lezcano, 2013).

Physical Properties Analysis

The physical properties of pyridine-15N, such as spin-lattice relaxation times and chemical shift tensor elements, have been studied in both liquid and solid states. These studies provide valuable data on the dynamics and electronic structure of pyridine molecules, contributing to the understanding of their physical behavior (Schweitzer & Spiess, 1974).

Chemical Properties Analysis

Investigations into the chemical properties of pyridine-15N have elucidated its Lewis acidity when adsorbed on zeolites, demonstrating how 15N labeled pyridine can serve as a probe for studying the acid character of various metal sites (Gunther et al., 2016). Furthermore, 15N NMR coordination shifts in metal complexes with pyridine have been related to structural features, enhancing the understanding of metal-ligand interactions (Pazderski, 2008).

Scientific Research Applications

  • Chemical Exchange Studies : Hemmann et al. (2013) used 15N NMR of pyridine to study the chemical exchange of pyridine molecules at acid magnesium hydroxide fluoride surfaces (Hemmann et al., 2013).

  • NMR Probes : Schubert, Limbach, and Elguero (2019) highlighted the utility of 15N-labelled pyridines as liquid- and solid-state NMR probes in chemical and biological environments, owing to their sensitive chemical shifts (Schubert, Limbach, & Elguero, 2019).

  • Hyperpolarization Techniques : Chukanov et al. (2019) described the use of 15 N-Pyridine as a standard substrate in hyperpolarization techniques like SABRE hyperpolarization for efficient polarization transfer (Chukanov et al., 2019).

  • NMR Spectroscopy for Substituent Analysis : Städeli and Philipsborn (1981) utilized 15N NMR chemical shifts in pyridines and pyrimidines to evaluate substituent increments, finding them more sensitive than carbon shifts (Städeli & Philipsborn, 1981).

  • Characterizing Lewis Acidity in Zeolites : Gunther et al. (2016) employed 15N pyridine adsorption coupled with MAS NMR spectroscopy to characterize the acidity of metal framework sites in Beta zeolites (Gunther et al., 2016).

  • Acid-Base Property Studies in Enzymes : Sharif et al. (2007) used 15N NMR spectroscopy to study the acid-base properties of pyridoxal-5'-phosphate aldimines, modeling the cofactor pyridoxal-5'-phosphate in PLP-dependent enzymes (Sharif et al., 2007).

  • MRI Agents : Jiang et al. (2015) found that hyperpolarized 15N-pyridine derivatives are highly sensitive MRI agents for detecting small changes in tissue pH (Jiang et al., 2015).

  • Interaction with Coal : Ripmeester et al. (1986) studied the interaction between pyridine and coal using solCPMAS15N n.m.r. to understand the effects of coal oxidation (Ripmeester et al., 1986).

  • Characterization of Pyridine-Containing Polyurethanes : O'Connell et al. (1996) utilized pyridine-15N NMR experiments to study metal-pyridine interactions in pyridine-containing polyurethanes blended with metal acetates (O'Connell et al., 1996).

  • Understanding Coal-Nitrogen Chemistry : Knicker, Hatcher, and Scaroni (1996) leveraged solid-state 15N NMR spectroscopy to gain insights into the nitrogen structures in coal (Knicker, Hatcher, & Scaroni, 1996).

Safety And Hazards

Breathing in pyridine may cause irritation of the eyes, nose, and throat. It may also lead to vomiting, headache, and dizziness. Ingestion can cause sickness, abdominal pain, and diarrhea. Skin contact with pyridine can lead to irritation, swelling, and redness which may be triggered by light .

Future Directions

The technology conceptualizes a new opportunity in the field of nitrogen isotope labeling. 15N-labeling of pyridine and other heterocycles such as pyrimidines and isoquinolines was provided on a large set of derivatives including structurally elaborated pharmaceuticals .

properties

IUPAC Name

(115N)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[15N]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480016
Record name Pyridine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-15N

CAS RN

34322-45-7
Record name Pyridine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34322-45-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
180
Citations
RL Lichter, JD Roberts - Journal of the American Chemical …, 1971 - ACS Publications
From high-resolution proton, 13C, and 1SN nuclear magnetic resonance spectra of uN-enriched pyridine and its hydrochloride, all of the chemical shifts, 15N-H, and 15N-13C coupling …
Number of citations: 143 pubs.acs.org
AA Gurinov, YA Rozhkova, A Zukal, J Čejka… - Langmuir, 2011 - ACS Publications
1 H and variable-temperature 15 N NMR techniques have been used to study the effect of the gradual alumination of SBA-15 on the structure and adsorption properties of this …
Number of citations: 64 pubs.acs.org
RW Schurko, RE Wasylishen - The Journal of Physical Chemistry …, 2000 - ACS Publications
Solid-state 15 N NMR spectra of spinning and stationary samples of four cobaloximes containing either pyridine- 15 N or aniline- 15 N as ligands are presented. The cobaloximes …
Number of citations: 33 pubs.acs.org
TW Whaley, DG Ott - Journal of Labelled Compounds, 1974 - Wiley Online Library
The acid‐catalyzed condensation of either 2‐ethoxy‐3, 4‐dihydro‐2H‐pyran or pentanedial (glutaraldehyde) with ammonium‐15N chloride in the presence of methylene blue is a …
NV Chukanov, BE Kidd, LM Kovtunova… - Journal of Labelled …, 2019 - Wiley Online Library
A robust medium‐scale (approximately 3 g) synthetic method for 15 N labeling of pyridine ( 15 N‐Py) is reported based on the Zincke reaction. N enrichment in excess of 81% was …
JA Ripmeester, RE Hawkins, JA MacPhee, BN Nandi - Fuel, 1986 - Elsevier
… Figure 1 15N nmr spectrum of pyridine 15N sorbed on Illinois No. 6 coal: a,with magic angle spinning; stars … The behaviour of pyridine-15N treated Devcocoal, both fresh and oxidized, …
Number of citations: 24 www.sciencedirect.com
RO Duthaler, JD Roberts - Journal of the American Chemical …, 1978 - ACS Publications
… Figure 4 showsthe variation of the solvent shifts of the pyridine 15N resonance … Attempts have been made to correlate solvent effects on the pyridine 15N chemical shift with other solvent …
Number of citations: 117 pubs.acs.org
M Feng, M Norlöff, B Guichard, S Kealey, P Thuéry… - 2023 - chemrxiv.org
Isotopic labeling is at the core of health and life science applications such as nuclear imaging, pharmacokinetics and bio-distribution studies and plays a central role in drug …
Number of citations: 2 chemrxiv.org
RPA Bettens, A Bauder - The Journal of chemical physics, 1995 - pubs.aip.org
… We selected pyridine–15N–13CO as the parent species … substituted species pyridine–15N–12CO, pyridine–15N–13C18O, … the parent pyridine–15N–13CO. The substitution coordinates …
Number of citations: 33 pubs.aip.org
F Hemmann, I Agirrezabal-Telleria… - The Journal of …, 2013 - ACS Publications
15 N NMR of pyridine has been used to study Lewis and Brønsted sites at the acid surface of magnesium hydroxide fluoride at two different pyridine loadings with ratios of excess …
Number of citations: 11 pubs.acs.org

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